6-(pyridin-2-yl)pyridazin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
1159817-09-0 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
6-pyridin-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H8N4/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H,(H2,10,13) |
InChI Key |
JEKCQEZCDAWMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Pyridin 2 Yl Pyridazin 3 Amine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the Pyridazine (B1198779) Core
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For 6-(pyridin-2-yl)pyridazin-3-amine, the primary disconnection points are the bonds forming the pyridazine ring and the bond connecting the pyridazine and pyridine (B92270) rings.
A key strategy involves disconnecting the pyridazine ring to reveal a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. studypool.com This approach is based on the classical Paal-Knorr synthesis of heterocycles. Another viable disconnection is at the C-C bond between the two heterocyclic rings, suggesting a cross-coupling reaction as a key step in the forward synthesis. This would involve a functionalized pyridazine and a functionalized pyridine.
Classical Synthetic Routes to Pyridazine Derivatives
Traditional methods for constructing the pyridazine core remain valuable tools in organic synthesis.
Cyclization Reactions from Precursors
The condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine or its derivatives is a fundamental and widely used method for the synthesis of pyridazines. studypool.comwikipedia.org This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. studypool.com For instance, the reaction of a 1,4-diketone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) often leads to the desired pyridazine in good yields. studypool.com
Another important cyclization approach involves the use of maleic anhydride (B1165640) derivatives. wikipedia.org Reaction of maleic anhydride with hydrazine gives maleic hydrazide, which can be further functionalized to yield a variety of pyridazine derivatives.
Condensation Reactions
Condensation reactions provide a versatile entry to pyridazine systems. A notable example is the reaction of α,β-unsaturated hydrazones, which can undergo intramolecular cyclization to form 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be readily oxidized to the corresponding pyridazines. organic-chemistry.org
Furthermore, the reaction of aryldiazonium chlorides with active methylene (B1212753) compounds can lead to hydrazono derivatives, which serve as precursors for pyridazine ring formation through cyclization. uminho.pt For example, the reaction of a diazonium salt with a β-ketoester can yield a hydrazone that, upon treatment with a base, cyclizes to a pyridazinone derivative.
Modern Catalytic Approaches for Pyridazine Functionalization
Modern catalytic methods have revolutionized the synthesis of complex molecules, and pyridazine chemistry has greatly benefited from these advancements, particularly in the realm of cross-coupling and substitution reactions. thieme-connect.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the functionalization of pyridazine rings. thieme-connect.comnobelprize.org These reactions typically involve the coupling of a halogenated or triflated pyridazine with an organometallic reagent. thieme-connect.comresearchgate.net
The Suzuki coupling , which utilizes an organoboron reagent, is particularly popular due to its mild reaction conditions and the low toxicity of its byproducts. thieme-connect.comnobelprize.org For instance, a chloropyridazine can be coupled with a pyridineboronic acid in the presence of a palladium catalyst and a base to form the desired biheterocyclic product. thieme-connect.com The efficiency of Suzuki reactions on pyridazines has been demonstrated, with even chloro derivatives serving as effective coupling partners. thieme-connect.com
The Stille coupling , employing an organotin reagent, is another effective method for pyridazine functionalization. thieme-connect.com It offers a broad substrate scope and tolerance to various functional groups. fiveable.me For example, a bromopyridazinone can be coupled with a vinylstannane under palladium catalysis to introduce an alkenyl group onto the pyridazine core. thieme-connect.com
| Reaction | Catalyst | Coupling Partner | Key Features |
| Suzuki Coupling | Palladium(0) complex | Organoboron reagent | Mild conditions, low toxicity of byproducts thieme-connect.comnobelprize.org |
| Stille Coupling | Palladium(0) complex | Organotin reagent | Broad substrate scope, functional group tolerance thieme-connect.comfiveable.me |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNA_r) is a key reaction for introducing nucleophiles, such as amines, onto electron-deficient aromatic rings like pyridazine. acs.org The presence of the two adjacent nitrogen atoms in the pyridazine ring activates the carbon atoms towards nucleophilic attack. stackexchange.com
The reaction typically involves a halogenated pyridazine as the substrate and a nucleophile, such as an amine. The rate and regioselectivity of the substitution are influenced by the position of the leaving group and the reaction conditions. In pyridines, nucleophilic attack is favored at the 2- and 4-positions due to the ability to delocalize the negative charge of the intermediate onto the nitrogen atom. stackexchange.comvaia.com A similar principle applies to pyridazines, where the positions ortho and para to the ring nitrogens are activated.
Synthesis of Structural Analogs and Advanced Intermediates
The synthesis of structural analogs of this compound and the preparation of advanced intermediates are crucial for developing new chemical entities. These processes often involve multi-step sequences that build upon a pre-formed pyridazine core or construct the heterocyclic system from acyclic precursors.
A common strategy involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, such as cyanoacetic acid, in acetic anhydride to yield pyridazin-3-one derivatives. mdpi.com These pyridazinones serve as versatile intermediates that can be further modified. For instance, a 6-acetyl-3-oxopyridazine derivative can be condensed with dimethylformamide dimethylacetal (DMF-DMA) to produce a highly reactive enaminone intermediate. mdpi.com This intermediate is then poised for reaction with various aminoazoles to generate fused azolopyrimidine systems, representing a significant structural deviation from the parent compound. mdpi.com
Another powerful approach for generating analogs is through the functionalization of existing pyridazine scaffolds. Thio-substituted pyridazines, for example, act as key building blocks that allow for selective, stepwise modifications at different positions of the ring through cross-coupling reactions. uni-muenchen.de Moreover, oxidative nitrogen insertion into pyrrolidines presents a novel method to access cyclic hydrazones, which are strategic precursors that can be oxidized to form pyridazine rings, thereby offering an alternative route to diverse analogs. acs.org
Functionalization of the Pyridazine Ring System
The functionalization of the pyridazine ring is a key step in the synthesis of diverse analogs. Various methods have been developed to introduce a wide array of substituents onto the pyridazine core.
One effective strategy is the inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid. This method allows for the regiocontrolled synthesis of functionalized pyridazines, including the introduction of a bromine atom, which can be used for further cross-coupling reactions. organic-chemistry.org Another approach involves a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. By carefully selecting the solvent, this reaction can yield either 1,6-dihydropyridazines (in acetonitrile) or fully aromatized pyridazines (in acetic acid), providing access to different oxidation states of the heterocyclic core. organic-chemistry.org
The table below showcases examples of functionalized pyridazine intermediates and the methodologies used for their synthesis.
| Compound/Intermediate | Synthetic Method | Precursors | Reference |
| Functionalized Pyridazines | Lewis acid-mediated inverse electron demand Diels-Alder | 3-monosubstituted s-tetrazine, silyl enol ethers | organic-chemistry.org |
| 1,6-Dihydropyridazines | Copper-promoted 6-endo-trig cyclization | β,γ-unsaturated hydrazones | organic-chemistry.org |
| Trisubstituted Pyridazines | TBAI/K₂S₂O₈-promoted [4+2] annulation | Ketene N,S-acetals, N-tosylhydrazones | organic-chemistry.org |
| 6-Acetyl-3-oxopyridazine | Reaction with DMF-DMA | 3-Oxo-2-arylhydrazonopropanals, cyanoacetic acid | mdpi.com |
| Thio-substituted Pyridazines | Stepwise functionalization via cross-coupling | Dichloropyridazines | uni-muenchen.de |
Introduction of Amine and Pyridine Moieties
The introduction of the essential amine and pyridine functionalities onto the pyridazine ring is a critical aspect of synthesizing the target compound and its analogs.
The amine group at the C3 position of the pyridazine ring can be installed through various methods. A highly regioselective approach is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which directly yields 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org Alternatively, aminopyridazinones have been synthesized and studied for their biological activities. uminho.pt The synthesis of N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine, an analog where a thiazole (B1198619) ring links the pyridine and amine groups, has been achieved by dissolving N-Cyclopropyl-2-(pyridine-3-carbothioamido)acetamide in acetonitrile (B52724) and treating it with phosphoryl oxychloride. google.com
The pyridine moiety is often introduced by starting with pyridine-containing precursors. The synthesis of pyridopyridazinones, for example, can be accomplished through the cyclization of o-acylpyridinecarboxylic acids or their derivatives with hydrazine. uminho.pt This method inherently incorporates the pyridine ring into the final fused heterocyclic system.
Stereoselective Synthesis and Chiral Analog Preparation
The development of stereoselective synthetic routes to prepare chiral analogs is of significant interest. Such methods allow for the investigation of enantiomer-specific interactions and properties.
A notable example is the synthesis and enantioresolution of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones. nih.govnih.gov In these studies, racemic mixtures were synthesized and then separated into pure enantiomers using chiral high-performance liquid chromatography (HPLC). The absolute configuration of each pair of enantiomers was then unambiguously assigned through combined chiroptical studies, such as circular dichroism. nih.govnih.gov This approach, while not a stereoselective synthesis, provides access to enantiomerically pure compounds for further evaluation.
More advanced stereoselective strategies focus on controlling the formation of chiral centers during the synthesis. One such method involves the regioselective and stereodivergent synthesis of vic-diamines from chiral β-amino alcohols that already contain a 2-pyridyl moiety. mdpi.com An attempted direct substitution of the hydroxyl group via a Mitsunobu reaction with hydrazoic acid was found to be inefficient. mdpi.com A more successful, albeit indirect, route involved a two-step process:
Internal Mitsunobu Reaction: The chiral β-amino alcohol is converted into a chiral aziridine (B145994). mdpi.com
Aziridine Ring-Opening: The aziridine is subsequently opened with hydrazoic acid (HN₃) to yield the corresponding azido (B1232118) amine as a single regio- and diastereomer. mdpi.com
To access the other diastereomers, the chiral amino alcohols were converted into cyclic sulfamidates. These intermediates then underwent a nucleophilic substitution (Sₙ2) reaction with sodium azide, which proceeds with inversion of configuration, to provide the complementary azido amines. mdpi.com The resulting azides from either pathway can then be reduced to the corresponding chiral vic-diamines, which are valuable building blocks for complex chiral analogs. mdpi.com
Green Chemistry Approaches in Pyridazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridazines to reduce environmental impact, improve efficiency, and enhance safety. These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatically shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org One-pot multicomponent reactions are another cornerstone of green synthesis, as they allow for the construction of complex molecules from simple starting materials in a single step, which reduces the need for intermediate purification and minimizes solvent waste. acs.org
For example, an environmentally friendly and efficient one-pot, four-component reaction has been developed for the synthesis of novel pyridine derivatives using microwave irradiation in ethanol. acs.org This method offers excellent yields (82%–94%) in very short reaction times (2–7 minutes). acs.org While this specific example targets pyridines, the underlying principles are directly applicable to pyridazine synthesis. The use of ultrasound irradiation is another green technique that can promote reactions at room temperature, often with the help of a catalyst like ammonium (B1175870) acetate, leading to excellent yields in short time frames. researchgate.net
The table below summarizes some green chemistry techniques and their application in the synthesis of related heterocyclic compounds, highlighting their potential for pyridazine synthesis.
| Green Chemistry Approach | Description | Advantages | Reference |
| Microwave Irradiation | Using microwave energy to heat reactions. | Shorter reaction times, better yields, pure products. | nih.govacs.org |
| One-Pot Multicomponent Reactions | Combining three or more reactants in a single vessel to form a final product. | High synthetic efficiency, reduced waste, low cost. | acs.org |
| Ultrasound Irradiation | Using ultrasonic waves to induce or accelerate chemical reactions. | Short reaction times, room temperature conditions, excellent yields. | researchgate.net |
| Solvent-Free Conditions | Conducting reactions without a solvent or in a recyclable one like water. | Reduced environmental impact, easier purification. | researchgate.netacs.org |
By integrating these methodologies, the synthesis of pyridazines can be made more sustainable and efficient, aligning with the modern demands of chemical manufacturing.
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and purity of 6-(pyridin-2-yl)pyridazin-3-amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct protons on the pyridine (B92270) and pyridazine (B1198779) rings, as well as the amine group. The chemical shifts of the aromatic protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The protons on the pyridine ring would show a characteristic coupling pattern, and the protons on the pyridazine ring would also exhibit specific splitting patterns based on their neighboring protons. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. libretexts.org For comparison, the parent pyridazin-3-amine shows signals for its ring protons, which can be a useful reference. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbon atoms in the heterocyclic rings are expected to resonate in the aromatic region of the spectrum (typically δ 100-160 ppm). The chemical shifts would be influenced by the nitrogen atoms within the rings and the amino substituent. For instance, the carbon atom attached to the amino group is expected to be shifted to a higher field compared to the other ring carbons. Data for related pyridazin-3(2H)-ones and other substituted pyridazines provide a basis for predicting the approximate chemical shifts in the target molecule. rsc.org
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons on the same ring system, while HSQC would correlate each proton with its directly attached carbon atom.
A commercial supplier lists the availability of NMR data for 6-(pyridin-2-yl)pyridin-2-amine, a structurally similar isomer, which could provide further comparative insights. bldpharm.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.8 | 120 - 155 |
| Pyridazine-H | 7.0 - 9.0 | 115 - 160 |
| Amine-H | Broad singlet, variable | - |
| Pyridine-C | - | 120 - 155 |
| Pyridazine-C | - | 115 - 160 |
| C-NH₂ | - | ~150-160 |
Note: These are predicted ranges based on data from similar structures. Actual values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations of both the pyridine and pyridazine rings would likely be observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amino group attached to the pyridazine ring would also be present. Furthermore, characteristic out-of-plane bending vibrations for the aromatic C-H bonds would be visible in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the rings. General IR data for amines and pyridazine derivatives supports these expected spectral features. orgchemboulder.comliberty.edu
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=N and C=C Stretch (aromatic rings) | 1400 - 1600 | Medium to Strong |
| N-H Bend (amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis.
For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight of approximately 172.19 g/mol . bldpharm.com Due to the presence of an even number of nitrogen atoms, the molecular ion peak is expected to have an even mass-to-charge ratio, consistent with the nitrogen rule.
X-ray Crystallography Studies of Pyridazine Derivatives
While a specific crystal structure for this compound is not publicly available, analysis of closely related pyridazine derivatives provides significant insight into the likely solid-state conformation and intermolecular interactions.
Analysis of Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography of pyridazine derivatives frequently reveals a near-planar conformation of the pyridazine ring itself. However, the dihedral angle between the pyridazine ring and any attached aryl or heteroaryl substituents is a key conformational feature. In the case of this compound, the molecule is expected to adopt a conformation where the pyridine and pyridazine rings are twisted with respect to each other to minimize steric hindrance.
Hirshfeld Surface Analysis and Interaction Energy Calculations
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance), d_i (internal distance), and d_e (external distance) onto the surface, a detailed picture of the close contacts between molecules can be obtained.
Interaction energy calculations, often performed using computational chemistry methods, can further quantify the strength of the various intermolecular interactions, such as hydrogen bonds and π-π stacking, providing a deeper understanding of the forces governing the crystal packing.
Chromatographic Purity Assessment and Characterization
The determination of purity is a critical aspect of the characterization of any chemical compound, particularly those intended for use in further chemical synthesis or biological applications. For this compound, chromatographic techniques are the primary methods for assessing purity and identifying any potential impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, offering high resolution and sensitivity.
A typical HPLC analysis for a compound like this compound would be conducted to establish its retention time, which is a characteristic feature under a specific set of chromatographic conditions, and to determine the percentage of the main peak area relative to the total peak area, which corresponds to the purity of the sample. The method would be validated to ensure its accuracy, precision, linearity, and robustness.
Hypothetical HPLC Method Parameters
Below is a table representing a typical set of parameters that could be used for the HPLC analysis of this compound, based on methods for similar compounds. It is important to note that these are representative conditions and would require optimization for this specific analyte.
| Parameter | Typical Value |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from low to high B% |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 - 40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | Typically monitored at 254 nm or a λmax specific to the compound |
| Injection Vol. | 5 - 10 µL |
Data Interpretation
The output from the HPLC analysis is a chromatogram, which plots the detector response against time. The peak corresponding to this compound would be identified by its retention time. The purity is then calculated as the area of the main peak as a percentage of the total area of all peaks in the chromatogram. For high-purity reference standards, this value is often expected to be ≥98%.
LC-MS Analysis for Identity Confirmation
In addition to purity assessment by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the identity of the compound. The LC component separates the compound from any impurities, and the MS component provides the mass-to-charge ratio (m/z) of the eluting compound. For this compound, the expected molecular weight is approximately 172.19 g/mol . An LC-MS analysis would aim to detect the protonated molecule [M+H]⁺ at an m/z of approximately 173.19. This provides strong evidence for the presence and identity of the target compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For pyridazine (B1198779) and its derivatives, DFT calculations can elucidate various molecular characteristics. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
A theoretical investigation on a series of pyridazine derivatives highlighted that the distribution of electron clouds at both HOMO and LUMO levels is spread over the carbon atoms and the π-electron systems of the heterocyclic rings. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyridazine Derivative
| Parameter | Value (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.50 |
| Energy Gap (ΔE) | 5.00 |
Note: This data is illustrative for a generic pyridazine derivative and not specific to 6-(pyridin-2-yl)pyridazin-3-amine. The actual values would require specific DFT calculations.
Molecular Electrostatic Potential Surface (MEPS) Analysis
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEPS map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEPS analysis is expected to reveal areas of high electron density, and therefore negative electrostatic potential, around the nitrogen atoms of the pyridine (B92270) and pyridazine rings due to their lone pairs of electrons. researchgate.net The amino group would also contribute to the electronic landscape. These nitrogen atoms represent potential sites for hydrogen bonding and coordination with metal ions. Conversely, the hydrogen atoms of the aromatic rings and the amino group would exhibit positive electrostatic potential.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Prediction of Ligand-Target Binding Modes
Molecular docking simulations can predict the preferred orientation and conformation of this compound within the active site of a target protein. This provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
While specific docking studies for this compound were not found, research on structurally similar compounds provides a framework for how this molecule might behave. For example, docking studies on pyridazine derivatives have been conducted to evaluate their potential as antimicrobial agents by targeting enzymes like DNA polymerase. researchgate.net In such studies, the pyridazine scaffold often forms key hydrogen bonds with amino acid residues in the active site. Similarly, studies on other pyridine and pyrimidine (B1678525) derivatives have successfully predicted their binding modes to various kinases. nih.gov
The nitrogen atoms in the pyridine and pyridazine rings, along with the amino group of this compound, are all capable of forming hydrogen bonds, which are critical for high-affinity binding to many biological targets. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape provides information about the relative stabilities of these different conformations.
For this compound, the key flexible bond is the one connecting the pyridine and pyridazine rings. Rotation around this bond will lead to different conformers with varying energies. Computational methods can be used to calculate the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. The planarity of the molecule can be an important factor, and intramolecular hydrogen bonding could potentially stabilize certain conformations. blumberginstitute.org Understanding the preferred conformation is crucial, as it dictates the three-dimensional shape of the molecule and its ability to fit into a specific binding site.
Prediction of Chemical Reactivity and Kinetic Stability
The chemical reactivity and kinetic stability of this compound can be predicted using parameters derived from quantum chemical calculations. The HOMO-LUMO energy gap, as discussed in the FMO analysis, is a primary indicator of kinetic stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
The basicity of the pyridazine ring is modest, but the presence of an amino group, as in 3-aminopyridazines, can enhance basicity. nih.gov This suggests that the amino group in this compound will influence its ability to be protonated. The C-H bonds of the pyridazine ring also have a certain degree of acidity, which can be quantified by pKa calculations. nih.gov
Structure-Activity Relationship (SAR) Studies from a Computational Perspective
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have become indispensable tools in deciphering these complex relationships.
For derivatives of the pyridin-yl-pyridazine scaffold, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental. These models correlate the biological activity of a series of compounds with their 3D physicochemical properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov For instance, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives revealed that structural optimization based on these fields could effectively enhance their biological activity. nih.gov Such studies generate contour maps that visualize regions where modifications to the molecule would likely increase or decrease its potency, guiding the rational design of new, more effective analogs.
Molecular docking simulations provide a virtual snapshot of how a ligand, such as a this compound derivative, might bind to a specific protein target. By predicting the preferred orientation and conformation of the ligand within the active site, docking studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov For example, docking studies on pyridine-substituted pyrimidines as Mer kinase inhibitors helped identify key amino acid residues involved in the binding, which is essential for the development of more potent inhibitors. nih.gov These simulations are often used in conjunction with 3D-QSAR to build a comprehensive understanding of the SAR. A study on pyrazolo-pyridazinone derivatives as FGFR1 inhibitors utilized covalent docking and molecular dynamics simulations to explore the binding mechanism, revealing that specific residues like Arg627 and Glu531 significantly contribute to the binding affinity. researchgate.net
The predictive power of these models is rigorously validated through various statistical methods, including cross-validation (q²) and external validation (r²_ext), ensuring their reliability for guiding synthetic efforts. nih.govyoutube.com
Table 1: Key Computational SAR Techniques and Their Applications to Pyridazine Analogs
| Computational Technique | Description | Application Example | Key Findings |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D physicochemical fields of molecules with their biological activities to guide structural modifications. | Pyridopyridazin-6-ones as p38-α MAPK inhibitors. youtube.comresearchgate.net | Identified a five-point pharmacophore (AAAHR) and generated a statistically significant model (R²=0.91) for predicting activity. youtube.com |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a target protein. | Pyridine/pyrimidine analogs as Mer kinase inhibitors. nih.gov | Identified key hydrogen bonding and hydrophobic interactions with the enzyme's active site. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the stability and dynamics of ligand-protein complexes. | Pyrazolo-pyridazinone derivatives as FGFR1 inhibitors. researchgate.net | Confirmed the stability of the docked pose and identified key residues contributing to binding energy. researchgate.net |
Cheminformatics and Data Mining for Pyridazine-Based Compound Libraries
Cheminformatics and data mining are powerful computational disciplines that manage, analyze, and extract valuable information from large chemical datasets, such as compound libraries. researchgate.netnih.gov These approaches are crucial for modern drug discovery, enabling the efficient identification of promising lead compounds from vast chemical spaces. researchgate.net
The process often begins with the creation of virtual or physical compound libraries centered around a core scaffold, like pyridazine. The design of these libraries is guided by computational methods to ensure structural diversity and optimal pharmacokinetic properties. nih.gov For example, reagent clustering and library profiling can be used to select a diverse set of building blocks for synthesis, maximizing the chemical space covered by the library. nih.gov
Once a library is assembled, virtual screening techniques can be employed to rapidly assess the potential of each compound against a specific biological target. nih.govmdpi.com This can be done through ligand-based methods, which search for compounds with similar properties to known active molecules, or structure-based methods, which use docking simulations to predict binding to a target protein. mdpi.comcomputabio.com Hierarchical virtual screening, which combines rapid shape-based methods with more accurate docking calculations, allows for the efficient exploration of very large databases. nih.gov
Data mining of large public databases like PubChem and ChEMBL is another critical aspect. researchgate.netnih.gov These repositories contain a wealth of chemical and biological data that can be mined to identify trends, build predictive models, and discover novel starting points for drug discovery programs. nih.gov For instance, machine learning models can be trained on this data to predict the biological activity or potential toxicity of new compounds, helping to prioritize which molecules to synthesize and test. mdpi.com
The analysis of screening results and the organization of hits into chemical series are also facilitated by cheminformatics tools. Techniques like scaffold analysis and clustering help group compounds with similar structures, which is the first step in establishing a structure-activity relationship and progressing from initial hits to optimized lead compounds. researchgate.net
Table 2: Cheminformatics and Data Mining Approaches in Drug Discovery
| Approach | Description | Relevance to Pyridazine Libraries |
| Library Design & Diversity Analysis | Computational methods to design focused or diverse compound libraries with desirable drug-like properties. nih.gov | Ensures that a synthesized pyridazine library covers a broad and relevant chemical space, increasing the chances of finding active compounds. |
| Virtual Screening | In silico screening of large compound databases to identify potential hits for a biological target. nih.govmdpi.com | Rapidly identifies promising pyridazine-based compounds for further experimental testing, saving time and resources. |
| Database Mining | Extracting useful information and patterns from large chemical and biological databases like PubChem. computabio.comnih.gov | Uncovers existing data on pyridazine analogs, identifies potential targets, and helps build predictive models for activity and toxicity. |
| Hit-to-Lead Analysis | Using computational tools like clustering and SAR analysis to prioritize and organize screening hits into chemical series for optimization. researchgate.net | Facilitates the rational development of initial pyridazine hits into more potent and selective lead compounds. |
Strictly Excluding Human Clinical Data, Dosage, Safety, or Adverse Effects.
Design Principles for Modulating Biological Targets
The foundational design principle for derivatives of the 6-(pyridin-2-yl)pyridazine scaffold is rooted in the strategy of molecular hybridization and structure-activity relationship (SAR) optimization to achieve potent and selective modulation of biological targets. A key approach involves using the 6-(pyridin-2-yl)pyridazine moiety as a core structure, which is then chemically modified to enhance its interaction with specific enzymes.
In the development of cholinesterase inhibitors, for instance, the design strategy aimed to create novel compounds that could act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The synthesis process begins with a precursor, 6-(pyridin-2-yl)pyridazine-3(2H)-thione, which is then modified. mdpi.com This involves techniques like "click chemistry," a method that allows for the joining of molecular pieces with high specificity and yields. nih.gov By attaching different molecular fragments to the core pyridyl-pyridazine structure, researchers systematically explore how these changes affect the compound's ability to bind to and inhibit the target enzymes. This methodical approach allows for the identification of derivatives with optimized inhibitory potency and favorable pharmacokinetic properties, as predicted through in silico studies. nih.gov
Enzyme Inhibition Studies and Target Identification
Research into 6-(pyridin-2-yl)pyridazin-3-amine and its direct derivatives has been concentrated on their capacity to inhibit various enzymes. These studies are crucial for identifying the compound's potential therapeutic applications by understanding its specific interactions at a molecular level.
Kinase Inhibition (e.g., GSK-3, TAK1)
Based on available scientific literature, no specific studies have been published detailing the inhibitory activity of this compound against kinases such as Glycogen Synthase Kinase-3 (GSK-3) or Transforming growth factor-beta-activated kinase 1 (TAK1).
Cholinesterase Inhibition (e.g., Acetyl- and Butyrylcholinesterase)
Significant research has been conducted on derivatives of the 6-(pyridin-2-yl)pyridazine scaffold as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cholinergic dysfunction. nih.gov A study focused on synthesizing a series of novel compounds derived from 6-(pyridin-2-yl)pyridazine-3(2H)-thione evaluated their in vitro inhibitory activities. nih.govmdpi.com
Among the synthesized derivatives, Compound 5 emerged as the most potent dual inhibitor. It demonstrated an IC₅₀ value of 0.26 µM for AChE and 0.19 µM for BuChE. nih.gov This potency was found to be superior to the reference drugs rivastigmine (B141) and tacrine, and competitive with donepezil. nih.gov Molecular docking studies supported these findings, showing strong binding affinities of -10.21 kcal/mol to AChE and -13.84 kcal/mol to BuChE for Compound 5. nih.govresearchgate.net
Other derivatives also showed notable activity. Compounds 3 and 9 were particularly effective against BuChE, with potencies 95.67 and 60.86 times higher than rivastigmine, respectively. mdpi.com The inhibitory potential varied across the series, with compounds 1, 4, and 11 showing the least potency. mdpi.com
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 5 | 0.26 | 0.19 | nih.gov |
| Compound 3 | Moderate Inhibition | Potent (0.72x Donepezil) | mdpi.com |
| Compound 9 | 0.64 | Slightly less effective than Donepezil | mdpi.com |
| Compound 8 | 0.64 | Significant Inhibition | mdpi.com |
| Compound 10 | 1.84 | Significant Inhibition | mdpi.com |
| Donepezil (Reference) | - | 0.41 | mdpi.com |
| Rivastigmine (Reference) | - | 18.08 | mdpi.com |
| Tacrine (Reference) | - | 0.12 | mdpi.com |
Phosphodiesterase Inhibition (e.g., PDE4, PDE5)
There is no specific research available in the public domain that investigates the inhibitory effects of this compound on phosphodiesterase enzymes such as PDE4 or PDE5. While other pyridazine (B1198779) and pyridazinone derivatives have been explored as PDE inhibitors, data for this specific compound is absent. nih.govresearchgate.net
Receptor Modulation Research
The interaction of this compound with cellular receptors is a critical area of study to determine its pharmacological profile.
G-Protein Coupled Receptor (GPCR) Interaction Studies
Currently, there are no published studies specifically investigating the interaction of this compound or its direct derivatives with G-Protein Coupled Receptors (GPCRs). GPCRs constitute a large family of receptors that are significant drug targets, but research has not yet extended to this particular compound. nih.gov
Ligand-Based Drug Design Approaches for Receptor Agonists/Antagonists
Ligand-based drug design is a crucial strategy in the absence of a known 3D structure of a biological target. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For pyridazine derivatives, including this compound, these methods are instrumental in identifying key chemical features responsible for their therapeutic effects.
Pharmacophore modeling, a common ligand-based technique, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. This model then serves as a template for screening large compound libraries to find new potential drug candidates. For instance, in the development of topoisomerase I inhibitors, a ligand-based pharmacophore model was generated using known active compounds. This model, consisting of features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, was then used to screen a database of molecules, leading to the identification of several potential new inhibitors. nih.gov
Another ligand-based approach involves creating quantitative structure-activity relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models can then predict the activity of newly designed compounds, guiding the optimization of lead molecules.
These computational strategies have been applied to various pyridazine-containing compounds to explore their potential as receptor agonists or antagonists. For example, pyridazinone derivatives have been investigated as formyl peptide receptor (FPR) agonists, which are implicated in inflammatory responses. nih.govresearchgate.net By analyzing the structural features of known FPR agonists, researchers can design and synthesize novel pyridazinone-based compounds with potentially enhanced anti-inflammatory properties. nih.govresearchgate.net
Investigation of Interactions with Specific Biological Pathways
The pyridazine scaffold is a versatile structural motif found in many biologically active compounds, and its derivatives have been shown to interact with a variety of biological pathways.
Cellular Signaling Pathway Modulation
Pyridazine derivatives have been found to modulate several cellular signaling pathways implicated in diseases such as cancer and inflammation. One key mechanism of action for some anticancer pyridazine derivatives is the disruption of signaling pathways crucial for tumor cell survival and proliferation. For instance, certain 3,6-disubstituted pyridazines have been identified as targeting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov By inhibiting CDK2, these compounds can halt the proliferation of cancer cells. nih.gov
In the context of inflammation, pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. researchgate.net The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. researchgate.net Furthermore, some pyridazinone derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins (B1171923) which are key mediators of inflammation. nih.govrsc.org
The design of molecules that can modulate specific signaling pathways is a key focus of modern drug discovery. The pyridazine core provides a valuable scaffold for the development of such targeted therapies.
Protein-Ligand Binding Affinity Characterization
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to understand the binding modes of potential drug candidates and to estimate their binding affinity.
In the study of 3,6-disubstituted pyridazines as potential anticancer agents, molecular docking was used to investigate their binding to CDK2. nih.gov The results of these docking studies can provide valuable insights into the specific interactions between the ligand and the protein's active site, such as hydrogen bonds and hydrophobic interactions. nih.gov This information can then be used to guide the design of more potent and selective inhibitors.
For example, the docking of pyridazine derivatives into the active site of dihydrofolate reductase, an enzyme involved in malaria, revealed key interactions that contribute to their antimalarial activity. nih.gov Similarly, molecular docking studies have been used to elucidate the binding of pyrido[2,3-d]pyridazine-2,8-dione derivatives to COX-1 and COX-2 enzymes, helping to explain their dual inhibitory activity. rsc.org
In Vitro Biological Screening Methodologies for Pyridazine Derivatives
A variety of in vitro biological screening methods are employed to evaluate the therapeutic potential of pyridazine derivatives. These assays are essential for identifying promising lead compounds and for understanding their mechanisms of action.
For anticancer activity, a common initial screening method is the in vitro anti-proliferative assay against a panel of human cancer cell lines. nih.govacs.orgnih.gov The sulforhodamine B (SRB) assay is a widely used method to determine the cytotoxic effects of a compound on cancer cells. nih.gov The National Cancer Institute (NCI) also provides a screening program that tests compounds against a panel of 60 human cancer cell lines, providing a broad overview of their anticancer potential. acs.orgnih.gov For compounds showing significant anti-proliferative activity, further assays can be conducted to investigate their mechanism of action, such as cell cycle analysis and apoptosis assays. nih.gov
To assess anti-inflammatory activity, in vitro assays that measure the inhibition of key inflammatory enzymes like COX-1, COX-2, and 5-lipoxygenase (5-LOX) are commonly used. nih.gov Additionally, assays that measure the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6), in response to an inflammatory stimulus like LPS can be employed. researchgate.net
For antimicrobial activity, the in vitro antibacterial activity of pyridazine derivatives is typically evaluated against a panel of both Gram-positive and Gram-negative bacteria. japsonline.comacs.orgresearchgate.net The minimum inhibitory concentration (MIC) is determined to quantify the potency of the compounds. nih.gov Similarly, antifungal activity is assessed against various fungal strains. researchgate.netnih.gov
The table below summarizes some of the in vitro screening methods used for pyridazine derivatives.
| Biological Activity | Screening Method | Target/Cell Line Examples |
| Anticancer | Anti-proliferative assay (e.g., SRB assay) | T-47D (breast cancer), MDA-MB-231 (breast cancer), SKOV-3 (ovarian cancer), HT-29 (colon cancer) nih.govcu.edu.eg |
| NCI-60 human cancer cell line screen | Panel of 60 human cancer cell lines representing various tumor types acs.orgnih.gov | |
| Enzyme inhibition assay | Cyclin-dependent kinase 2 (CDK2) nih.gov | |
| Anti-inflammatory | Enzyme inhibition assay | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) rsc.orgnih.gov |
| Cytokine inhibition assay | Lipopolysaccharide (LPS)-induced Interleukin-6 (IL-6) production in monocytic cells researchgate.net | |
| NF-κB transcriptional activity assay | LPS-induced NF-κB activation in THP1-Blue monocytic cells researchgate.net | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination | Bacillus subtilis, Staphylococcus aureus (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative) japsonline.comnih.gov |
| Antifungal susceptibility testing | Aspergillus niger, Candida albicans nih.gov | |
| Antimalarial | In vitro parasite growth inhibition assay | Plasmodium falciparum nih.gov |
Applications As Chemical Probes and Ligands in Advanced Chemical Research
Ligand Design for Metal Complexes and Coordination Chemistry
The self-assembly of complex supramolecular architectures is a key area of modern chemistry, and ligands based on the pyridyl-pyridazine scaffold are known to be effective building blocks. These ligands can direct the assembly of metal ions into highly ordered structures, such as coordination polymers and grids. mdpi.comfu-berlin.de Specifically, pyridine-substituted pyridazine (B1198779) ligands are noted for their ability to form grid-type architectures with metal centers. researchgate.netresearchgate.net This capability arises from the divergent nature of the coordinating vectors within the ligand. While the primary bidentate site encourages local chelation, other binding sites can direct intermolecular coordination, leading to extended networks. In some cases, pyridazine-based ligands have been shown to form [2x2] grid-type structures with transition metal ions. researchgate.net The combination of a chelating unit with additional coordinating groups, as seen in related molecules, can be exploited to generate a wide array of metallosupramolecular structures. mdpi.com
The table below summarizes different complex types formed by related pyridazine-based ligands with first-row transition metals, illustrating the influence of substituents on the final stoichiometry.
| Ligand Type | Metal Ion | Resulting Complex Type | Source |
| Tridentate Pyridazine-Hydrazone | Co(II), Ni(II), Zn(II) | [ML₂] | researchgate.net |
| Tridentate Pyridazine-Hydrazone | Cu(II) | [ML(NO₃)₂] | researchgate.net |
| Tridentate Pyridazine-Hydrazone with bulky substituent | Ni(II), Cu(II), Zn(II) | [ML(NO₃)₂] | researchgate.net |
The primary coordination mode of 6-(pyridin-2-yl)pyridazin-3-amine involves the nitrogen atom of the pyridine (B92270) ring and the adjacent nitrogen atom (at position 1) of the pyridazine ring. This arrangement allows the molecule to act as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with a coordinated metal ion. This chelation is a common and predictable binding pattern for ligands containing the 2-(pyridin-2-yl) moiety. acs.orgnih.gov
Pyridazine itself can function as either a monodentate or a bidentate bridging ligand. scribd.com In ligands where the pyridazine ring is substituted at the 3- and 6-positions with donor groups, the potential exists to coordinate two metal atoms in close proximity. acs.org The coordination chemistry of pyridazines is an area of growing interest because their unique electronic properties, which differ from those of pyridine, can lead to novel chemical behaviors in the resulting metal complexes. acs.orgnih.gov The coordination of metal ions to such ligands has been confirmed through techniques like X-ray diffraction, which reveals the geometry and bond characteristics within the complex. nih.gov
Utility as Building Blocks in Complex Organic Synthesis
The structural features of this compound, namely the reactive amine group and the electron-deficient pyridazine ring, make it a valuable starting material or intermediate for the synthesis of more elaborate molecules, particularly fused heterocyclic systems.
The synthesis of fused heterocycles is a central goal in organic and medicinal chemistry, and pyridazine derivatives are effective precursors for this purpose. mdpi.com The amine group in this compound can act as a nucleophile to participate in cyclization reactions. For example, related pyridazin-3-one systems, when converted to enaminones, can react with various heterocyclic amines to afford fused azolo[1,5-a]pyrimidine derivatives. mdpi.com This type of reaction demonstrates a clear pathway for expanding the pyridazine core into a more complex, polycyclic system. mdpi.com
The general strategy often involves the reaction of a pyridazine derivative with a compound containing two reactive sites, leading to the formation of a new ring fused to the original pyridazine. Such synthetic routes provide access to a wide variety of pyridopyridazines, pyridopyrimidines, and other fused N-heterocycles. thieme.com
The table below shows examples of fused heterocyclic systems synthesized from pyridazine precursors.
| Starting Material Type | Reagent | Fused System Formed | Source |
| Enaminone of Pyridazin-3-one | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine | mdpi.com |
| Enaminone of Pyridazin-3-one | 3-Phenyl-5-aminopyrazole | Pyrazolo[1,5-a]pyrimidine | mdpi.com |
| Enaminone of Pyridazin-3-one | 2-Aminobenzimidazole | Benzimidazolo[1,5-a]pyrimidine | mdpi.com |
The pyridyl-pyridazine framework has been shown to participate in complex reaction cascades. A study on the closely related compound 3,6-di(2-pyridyl)pyridazine demonstrated its role as an intermediate in a rearrangement cascade initiated by nucleophilic attack from a benzyne (B1209423) molecule. acs.org In this process, the reaction is triggered by the nucleophilic attack of one of the pyridine's nitrogen atoms on the benzyne. acs.org This initial step leads to a sequence of bond-breaking and bond-forming events, ultimately resulting in a complex fused indole (B1671886) product. acs.org This unexpected rearrangement involves the breaking of five bonds and the formation of three new ones, highlighting the potential of the pyridyl-pyridazine scaffold to facilitate intricate chemical transformations under mild conditions. acs.org
Photochromic and Optoelectronic Research Applications
Research into the application of pyridyl-pyridazine compounds in materials science has revealed their potential in the field of optoelectronics, particularly for nonlinear optical (NLO) properties. While specific photochromic data for this compound is not detailed, extensive research on the analogous compound 3,6-bis(2-pyridyl)pyridazine (BPPZ) provides insight into the capabilities of this chemical scaffold. researchgate.net
Studies on BPPZ have shown that it possesses a large first hyperpolarizability, a key characteristic for second-order NLO materials. researchgate.net This property is attributed to the molecule's electronic structure, which combines an electron-accepting pyridazine ring with pyridine substituents. The synthetic flexibility of such molecules allows for the tuning of their NLO properties, making them promising candidates for research in areas like optical information processing. researchgate.net The investigation of these compounds using techniques such as Hyper-Raleigh scattering has confirmed their NLO activity. researchgate.net These findings suggest that the core structure of this compound is a suitable platform for designing molecules with interesting optoelectronic characteristics.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of pyridazine (B1198779) derivatives is an active area of research, with several established methods. However, the development of novel, more efficient, and sustainable synthetic methodologies for 6-(pyridin-2-yl)pyridazin-3-amine and its analogs is a key future direction.
One promising approach involves the use of aza-Diels-Alder reactions. For instance, the reaction of 1,2,3-triazines with 1-propynylamines has been shown to be a highly regioselective method for synthesizing 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org This method offers broad substrate compatibility and high yields, making it an attractive option for the synthesis of derivatives of this compound. organic-chemistry.org
Another area of exploration is the use of copper-catalyzed cyclization reactions. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been successfully employed to create 1,6-dihydropyridazines, which can then be converted to pyridazines. organic-chemistry.org The choice of solvent in these reactions can influence the final product, with acetonitrile (B52724) favoring the formation of 1,6-dihydropyridazines and acetic acid leading directly to pyridazines. organic-chemistry.org Further research into optimizing these catalytic systems for the specific synthesis of this compound could lead to more efficient and environmentally friendly production methods.
The table below summarizes some modern synthetic approaches for pyridazine derivatives that could be adapted for the target compound.
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Aza-Diels-Alder Reaction | Metal-free, neutral conditions, high regioselectivity. organic-chemistry.org | Sustainable, high yield, good functional group tolerance. organic-chemistry.org |
| Copper-Catalyzed Cyclization | Use of readily available starting materials, solvent-dependent product formation. organic-chemistry.org | Potentially milder reaction conditions, tunable synthesis. organic-chemistry.org |
Advanced Computational Approaches for Structure-Function Prediction
The use of computational chemistry is becoming increasingly integral to the design and development of new molecules with specific functions. For this compound, advanced computational approaches can provide valuable insights into its structure-function relationships, guiding the synthesis of more potent and selective derivatives.
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. DFT calculations can be used to determine optimized geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. This information can help in understanding the reactivity of the molecule and identifying potential sites for interaction with biological targets.
Molecular docking simulations are another crucial computational technique. These simulations can predict the binding mode and affinity of this compound and its derivatives to the active sites of various proteins. This is particularly useful in drug discovery for identifying potential biological targets and for designing derivatives with improved binding interactions.
While specific computational studies on this compound are not extensively reported, research on related pyridazinone derivatives demonstrates the utility of these methods. For example, studies on other pyridazinone compounds have successfully used DFT and molecular docking to elucidate their physicochemical properties and potential pharmaceutical effectiveness.
Exploration of New Biological Targets and Mechanistic Insights
The pyridazine scaffold is present in a number of biologically active compounds, and the exploration of new biological targets for this compound is a significant area of future research.
One notable study investigated a series of [6-(3-pyridyl)pyridazin-3-yl]amides, which are structurally very similar to the title compound, and discovered their potent aphicidal properties. nih.gov The research involved systematic modifications of the amide moiety and the pyridine (B92270) and pyridazine rings to establish structure-activity relationships (SAR). nih.gov This work highlights the potential of this compound derivatives as insecticides. Future research could focus on identifying the specific biological target of these compounds in aphids and elucidating the mechanism of action.
Furthermore, pyridazine and pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com Screening this compound and its derivatives against a panel of biological targets could uncover new therapeutic applications.
| Derivative Class | Observed Biological Activity | Reference |
| [6-(3-pyridyl)pyridazin-3-yl]amides | Aphicidal | nih.gov |
| General Pyridazine Derivatives | Antimicrobial, Anti-inflammatory, Anticancer | mdpi.com |
Integration of Pyridazine Scaffolds in Material Science for Fundamental Research (excluding properties)
Beyond its biological potential, the pyridazine scaffold is also of interest in the field of material science. The nitrogen-rich structure of pyridazines makes them potential building blocks for energetic materials. Research in this area has focused on the synthesis and characterization of new energetic materials based on the pyridazine scaffold. While specific research on the integration of this compound into materials is limited, the fundamental principles suggest its potential utility. The introduction of different functional groups onto the pyridazine ring can be used to tune the energetic properties of the resulting materials.
Strategies for Derivatization to Enhance Specific Molecular Interactions
The derivatization of the this compound core is a key strategy for enhancing its specific molecular interactions with biological targets or for tuning its material properties. The amine group and the pyridyl and pyridazine rings offer multiple sites for chemical modification.
Based on the study of aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides, modification of the amide moiety was well-tolerated and led to significant improvements in potency. nih.gov For instance, the replacement of the amide with hydrazines, hydrazones, or hydrazides, particularly with small aliphatic substituents, resulted in highly potent compounds. nih.gov This suggests that exploring a variety of substituents at the 3-amino position of this compound could be a fruitful strategy for developing new bioactive molecules.
Furthermore, modifications to the pyridine ring, while found to be generally detrimental to the aphicidal activity in the aforementioned study, could be explored for targeting other biological systems where different structural features are required for optimal interaction. nih.gov
The following table outlines potential derivatization strategies for this compound.
| Derivatization Site | Potential Modifications | Desired Outcome |
| 3-amino group | Acylation, alkylation, formation of ureas, thioureas, sulfonamides | Enhanced binding to biological targets, altered solubility and pharmacokinetic properties. |
| Pyridine ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) | Modulation of electronic properties, improved target selectivity. |
| Pyridazine ring | N-oxidation | Altered electronic and steric properties, potential for new interactions. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-(pyridin-2-yl)pyridazin-3-amine with high purity?
- Methodology : Optimize reaction conditions using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between pyridazine precursors and pyridinyl boronic acids. Monitor intermediates via TLC and HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Consider inert atmosphere (N₂/Ar) to prevent oxidation .
- Data Validation : Compare spectral data with structurally analogous compounds (e.g., 6-(4-chlorophenyl)pyridazin-3-amine derivatives) to confirm regioselectivity and functional group integrity .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Analyze hydrogen-bonding patterns (e.g., N–H···N interactions) via Mercury software to validate supramolecular packing . Cross-validate bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set).
Q. What analytical techniques are critical for characterizing its physicochemical properties?
- Methodology :
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy.
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days, monitoring degradation products via LC-MS .
- LogP : Determine experimentally using reverse-phase HPLC (C18 column) and validate with computational tools (e.g., ACD/Labs) .
Advanced Research Questions
Q. How do structural modifications at the pyridazine core influence bioactivity?
- Methodology : Design derivatives (e.g., 6-(pyridin-3-yl) or chloro-substituted analogs) and evaluate SAR using:
- Enzyme assays : Test inhibition of kinases (e.g., EGFR, VEGFR2) via fluorescence polarization .
- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values with similarity indices from PubChem datasets (e.g., 6-chloroimidazo[1,2-b]pyridazin-3-amine, similarity index = 0.88) .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with NADPH). Identify metabolites via UPLC-QTOF-MS .
- In vivo validation : Use murine models to assess bioavailability and tissue distribution. Address discrepancies by optimizing formulations (e.g., PEGylated nanoparticles) .
Q. How can computational tools predict interactions with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding to ATP pockets (e.g., kinase domains). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
- QSAR models : Train on pyridazine derivatives (e.g., 6-ethoxypyridazin-3-amine) to correlate substituent electronegativity with bioactivity .
Q. What experimental approaches address spectral data contradictions (e.g., NMR vs. XRD)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


